molecular formula C13H14N2O4 B11625268 (5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione

(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B11625268
M. Wt: 262.26 g/mol
InChI Key: POWHTGRPTHIORG-RMKNXTFCSA-N
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Description

(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazolidine-2,4-dione core with a substituted phenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the imidazolidine ring to a more reduced form.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Nitro, halo, or other substituted phenyl derivatives.

Scientific Research Applications

(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(4-methoxyphenyl)methylidene]imidazolidine-2,4-dione
  • (5E)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione
  • (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione

Uniqueness

(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione is unique due to the presence of both ethoxy and methoxy substituents on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C13H14N2O4/c1-3-19-10-5-4-8(7-11(10)18-2)6-9-12(16)15-13(17)14-9/h4-7H,3H2,1-2H3,(H2,14,15,16,17)/b9-6+

InChI Key

POWHTGRPTHIORG-RMKNXTFCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)OC

Origin of Product

United States

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